Benzhydryl-hydrazine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to benzhydryl-hydrazine often involves reactions with hydrazine. For instance, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine has been studied, showing competitive reaction paths leading to different products, including fluorinated Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones as major products (Buscemi et al., 2005).
Molecular Structure Analysis
The crystal structure of related compounds, such as hydrazine 5-amino-1-benzyl-1,2,3-triazole-4-carboxylate hexafluorosilicate trihydrate, provides insights into the molecular structure of benzhydryl-hydrazine derivatives. These structures are determined using X-ray crystallography, revealing detailed geometrical parameters and bonding interactions within the crystal lattice (Fonar’ et al., 2003).
Chemical Reactions and Properties
Benzhydryl-hydrazine undergoes various chemical reactions, including nucleophilic additions and rearrangements. The nucleophilic reactivities of hydrazines have been extensively studied, providing insights into their chemical behavior and reactivity patterns. For example, the kinetics of reactions with benzhydrylium ions reveal the effects of substituents on reactivity and the absence of an expected α-effect in hydrazine reactivities (Nigst et al., 2012).
Scientific Research Applications
Nucleophilic Reactivities
- Nucleophilic Reactivity Studies : Benzhydryl-hydrazine exhibits specific reactivity patterns in nucleophilic reactions. A study explored the kinetics of reactions involving benzhydrylium ions, quinone methides, and hydrazines in different solvents, revealing insights into the nucleophilic parameters and reactivity trends (Nigst, Antipova, & Mayr, 2012).
Detection and Imaging Applications
- Chemodosimeters for Hydrazine Detection : Research has been conducted on the development of probes for the ratiometric detection of hydrazine. One study utilized a 2-(2'-hydroxyphenyl) benzothiazole-based probe, demonstrating its application in live-cell imaging (Goswami et al., 2013).
- Fluorescent Probes for Hydrazine : Another study developed a benzothiazole-substituted naphthalene-based probe for hydrazine detection, highlighting its potential for application in cellular imaging due to its minimal cytotoxicity (Liu, Liu, Tian, & Lin, 2019).
Industrial and Chemical Applications
- Electrochemical Synthesis of Hydrazine : Research into electrochemical strategies for synthesizing hydrazine has been significant. A study compared different electrochemical methods for oxidative N-N coupling, useful in industrial hydrazine production (Wang et al., 2020).
- Synthesis of Hydrazine Derivatives : Studies have focused on synthesizing hydrazine derivatives and analyzing their structure-activity relationships. For instance, research on 2-benzoxazolyl hydrazones revealed their potential in antitumor applications (Easmon et al., 2006).
Environmental and Biological Sensing
- Detection of Environmental Contaminants : Benzhydryl-hydrazine derivatives have been used in the development of chemosensors for detecting environmental contaminants like zinc and hypochlorite. These sensors have been successfully applied in vivo, such as in zebrafish studies (So et al., 2020).
Graphene Oxide Reduction
- Graphene Oxide Research : Hydrazine derivatives have been studied for their role in the reduction of graphene oxide. A study investigated the effects of hydrazine treatment on graphene oxide, providing insights into its reductive capabilities (Chua & Pumera, 2016).
Medicinal Chemistry and Biomedical Research
- Antimicrobial and Antitumor Activities : Hydrazine derivatives have been synthesized and tested for antimicrobial and antitumor activities. Various studies have reported the synthesis of novel compounds and their efficacy against different cancer cell lines and microbial strains (Maheshwari & Goyal, 2016), (Łazarenkow et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzhydrylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,15H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCQFYCLUGGPPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276459 | |
Record name | BENZHYDRYL-HYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydryl-hydrazine | |
CAS RN |
61765-84-2 | |
Record name | BENZHYDRYL-HYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.